Methyl 5-(3',5-dichloro-[1,1'-biphenyl]-2-yl)-2-methyl-5-oxopentanoate
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Overview
Description
Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with chlorine atoms and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced biphenyl compounds, and various substituted biphenyl derivatives .
Scientific Research Applications
Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichlorobenzoate: A simpler compound with similar chlorine substitution but lacking the biphenyl structure.
1,1’-Biphenyl, 3,5-dichloro-: A related biphenyl compound without the ester functional group.
Uniqueness
Methyl 5-(3’,5-dichloro-[1,1’-biphenyl]-2-yl)-2-methyl-5-oxopentanoate is unique due to its combination of a biphenyl core, chlorine substitutions, and a methyl ester group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H18Cl2O3 |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
methyl 5-[4-chloro-2-(3-chlorophenyl)phenyl]-2-methyl-5-oxopentanoate |
InChI |
InChI=1S/C19H18Cl2O3/c1-12(19(23)24-2)6-9-18(22)16-8-7-15(21)11-17(16)13-4-3-5-14(20)10-13/h3-5,7-8,10-12H,6,9H2,1-2H3 |
InChI Key |
JMBXWMKAALNTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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